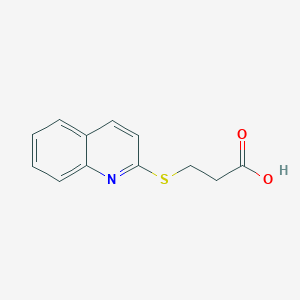

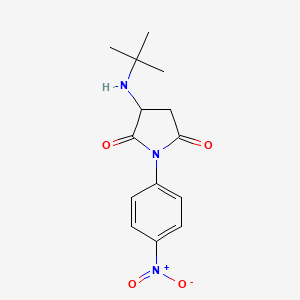

![molecular formula C17H13F3N4O B5518008 5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives, including compounds similar to 5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, typically involves multistep reactions that provide access to a diverse array of functionalized structures. These synthesis pathways often utilize reactions of amino-pyrazole carbonitriles with chalcones or other electrophilic reagents in solvents like DMF, showcasing the versatility and adaptability of pyrazolopyrimidine chemistry in creating targeted molecular architectures (Kolosov, Beloborodov, Kulyk, & Orlov, 2014).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system, which is often planar or near-planar. This structural feature is crucial for the compound's interaction with various biological targets and can influence its chemical reactivity and physical properties. X-ray crystallography studies reveal that the pyrazolopyrimidine ring system can exhibit significant dihedral angles with substituent phenyl rings, affecting the molecule's overall shape and electronic distribution (Wen et al., 2004).

Chemical Reactions and Properties

Pyrazolopyrimidine compounds participate in a wide range of chemical reactions, reflecting their reactive amino groups and nitrile functionalities. These reactions can lead to the formation of novel fused heterocyclic systems, demonstrating the compounds' versatility as synthetic intermediates. The chemical reactivity also enables the synthesis of derivatives with varied biological activities, although this aspect falls outside the direct scope of this analysis due to the exclusion of drug-related applications (Youssef & Omar, 2007).

Scientific Research Applications

Synthesis and Characterization

Pyrazolopyrimidine derivatives have been synthesized through various methods, showcasing their chemical versatility and reactivity towards different reagents. Rahmouni et al. (2014) explored the synthesis of new pyrazole and pyrazolopyrimidine derivatives, with significant antibacterial activity observed in some of the synthesized compounds. This study highlights the compound's potential in contributing to the development of new antimicrobial agents (Rahmouni et al., 2014).

Antimicrobial and Antifungal Activities

The antibacterial and antifungal properties of pyrazolopyrimidine derivatives were emphasized by various researches. Youssef and Omar (2007) synthesized a compound exhibiting excellent biocidal properties, including antifungal and antibacterial effectiveness, suggesting their potential use in medical treatments against infections (Youssef & Omar, 2007).

Corrosion Inhibition

Abdel Hameed et al. (2020) demonstrated the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surface in acidic environments. This research indicates the compound's utility in industrial applications, particularly in protecting metals against corrosion (Abdel Hameed et al., 2020).

Anti-inflammatory and Analgesic Activities

Ismail et al. (2007) reported the synthesis of novel compounds with potential anti-inflammatory and analgesic activities. Some of the synthesized derivatives exhibited comparable activity to standard drugs, highlighting their significance in the development of new therapeutic agents (Ismail et al., 2007).

Antitumor Activities

The potential of pyrazolopyrimidine derivatives in anticancer therapy was explored, with some compounds showing excellent in vitro antitumor activity. Farag and Fahim (2019) investigated the synthesis of pyrazole and pyrimidine derivatives, exhibiting high antimicrobial and antioxidant activities alongside their antitumor potential (Farag & Fahim, 2019).

Future Directions

properties

IUPAC Name |

5-(4-propan-2-yloxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O/c1-10(2)25-13-5-3-11(4-6-13)14-7-15(17(18,19)20)24-16(23-14)12(8-21)9-22-24/h3-7,9-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZVLDLRBZCXOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

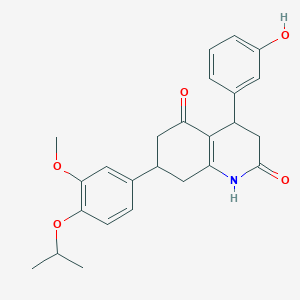

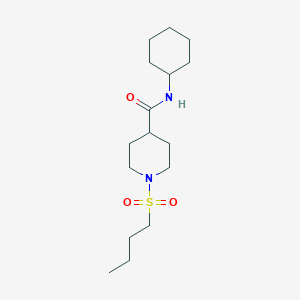

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

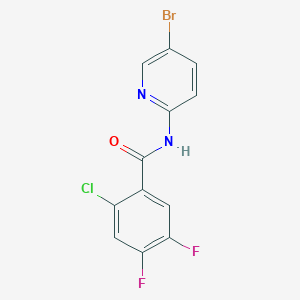

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)

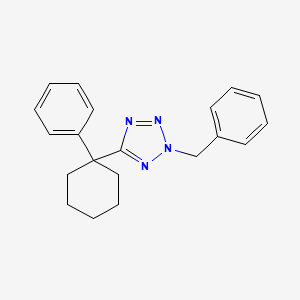

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)

![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)